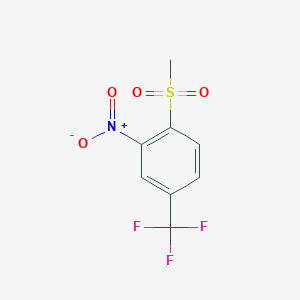
4-Methylsulfonyl-3-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 4-Methylsulfonyl-3-nitrobenzotrifluoride, is a chemical species that is related to various substituted benzene derivatives. These derivatives are characterized by different functional groups attached to the benzene ring, which can significantly alter the chemical and physical properties of the molecules. The papers provided discuss several compounds with similar structures and substituents, such as nitro, methylsulfonyl, and trifluoromethyl groups, which are relevant to understanding the broader class of chemicals to which 4-Methylsulfonyl-3-nitrobenzotrifluoride belongs.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, the synthesis of 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide involves acyl chlorination and condensation reactions, with specific conditions optimized for high yields . Similarly, the preparation of Methyl 4-methylsulfonyl-2-nitrobenzoate is achieved by reacting methanol and thionyl chloride with the corresponding benzoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related compound, 2-(4'-Carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, reveals a twist-nitro-proximal conformation and specific dihedral angles between the rings and the central plane . Such structural analyses are crucial for understanding the conformational preferences and steric effects in these molecules.
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. The nitration of aromatic compounds, for instance, can be efficiently carried out using novel reagents like 3-Methyl-1-sulfonic acid imidazolium nitrate, which generates nitrogen dioxide in situ . Additionally, the carbon-sulfur bond fission in some substituted phenylsulfonyl derivatives under alkaline conditions indicates the potential for specific chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of strong electron-withdrawing groups like nitro, sulfonyl, or trifluoromethyl can affect the acidity, basicity, and overall reactivity of the molecule. For example, the dihedral angles between substituents and the benzene ring can influence the molecule's dipole moment and, consequently, its solubility and intermolecular interactions . Weak intermolecular interactions, such as C-H...O hydrogen bonds, can also play a role in the stabilization of the crystal structure .
Scientific Research Applications
Crystal Structure and Conformation
- Isomers of 4-Methylsulfonyl-3-nitrobenzotrifluoride : Two chemical isomers, namely 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene, have been studied for their crystal structures. Both display similar conformations with distinct dihedral angles but different packing structures, highlighting the compound's potential in crystallography and material science studies (Lynch & Mcclenaghan, 2003).
Chemical Synthesis and Optimization
- Optimization of 4-methyosufonyl-2-nitrobenzoic Acid Synthesis : A study has successfully optimized the synthesis of 4-methyosufonyl-2-nitrobenzoic acid, reaching a conversion rate of up to 99% with a yield higher than 85%, demonstrating the compound's significance in chemical manufacturing and process optimization (Han Yan-gong, 2012).
Novel Compound Synthesis
- Synthesis of Diazadihydroacenaphthylene Derivatives : Research has shown the synthesis of new diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, demonstrating the compound's utility in creating novel chemical structures with potential applications in various scientific fields (Soro et al., 2006).
Molecular Interactions and Crystallography
- Study of Methyl 4-methylsulfonyl-2-nitrobenzoate : The molecular structure of methyl 4-methylsulfonyl-2-nitrobenzoate has been analyzed, showing specific dihedral angles and a crystal structure stabilized by weak intermolecular interactions, indicating the compound's potential in the study of molecular interactions and crystal engineering (Yan-jun Hou et al., 2010).
Materials Science and Ligand Design
- Spin-Crossover and Crystallographic Phase Changes in Iron(II) Complexes : The compound has been utilized in creating iron(II) complexes, showcasing intricate behaviors such as spin-crossover and crystallographic phase changes. This research signifies the compound's application in materials science and the design of smart materials and ligands (Cook et al., 2015).
properties
IUPAC Name |
1-methylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXDCJMSQGRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213325 |
Source


|
| Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-3-nitrobenzotrifluoride | |
CAS RN |
364-48-7 |
Source


|
| Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)